Oxalic acid dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

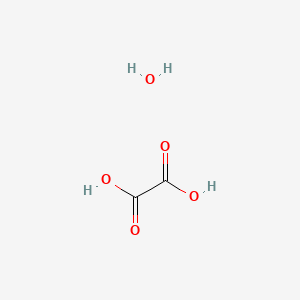

Molecular Formula |

C2H4O5 |

|---|---|

Molecular Weight |

108.05 g/mol |

IUPAC Name |

oxalic acid;hydrate |

InChI |

InChI=1S/C2H2O4.H2O/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H2 |

InChI Key |

ZDYUUBIMAGBMPY-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.O |

Origin of Product |

United States |

Fundamental Characterization and Structural Elucidation of Oxalic Acid Dihydrate

Crystallographic Investigations and Polymorphism

The crystalline nature and structural details of oxalic acid dihydrate have been extensively investigated using diffraction methods. These studies provide insights into its atomic arrangement, crystal system, and the existence of different polymorphic forms.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SXRD) is a powerful technique for determining the precise three-dimensional structure of crystalline materials. For this compound, SXRD has been instrumental in elucidating its unit cell parameters, crystal system, and the effects of temperature on its structure.

This compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. isroset.orgsci-hub.rustfc.ac.ukchemicalbook.comlabor.com.tr The specific space group identified for this compound is P21/n. isroset.orgsci-hub.rustfc.ac.ukchemicalbook.comlabor.com.tr This space group designation provides information about the symmetry elements present within the crystal lattice.

The unit cell parameters, which define the dimensions and shape of the unit cell, have been determined through SXRD analysis. While slight variations exist in the reported values due to different experimental conditions such as temperature, they are generally consistent. For instance, one study reported lattice parameters of a = 6.1143 Å, b = 3.5870 Å, c = 12.0109 Å, and β = 106.127°. stfc.ac.ukstfc.ac.uk Another investigation found a=6.108 Å, b=3.610 Å, c=11.849 Å, and β=103.29°. isroset.org

Table 1: Unit Cell Parameters of this compound

| Parameter | Value (Gandhimathi et al., 2020) isroset.org | Value (Jana2006 Tutorial) stfc.ac.uk | Value (Wikipedia) wikipedia.org |

|---|---|---|---|

| a (Å) | 6.108 | 6.1143 | 6.119 |

| b (Å) | 3.610 | 3.5870 | 3.607 |

| c (Å) | 11.849 | 12.0109 | 12.057 |

| β (°) | 103.29 | 106.127 | 106.19 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

The structure of this compound is sensitive to temperature changes. Studies have shown that upon cooling, the crystal lattice undergoes anisotropic contraction, meaning the contraction is not uniform in all directions. researchgate.net At a temperature of 70 °C, a notable structural transition begins, leading to dehydration and the transformation into an anhydrous form. sci-hub.ru This transition involves a change from the monoclinic crystal system to an orthorhombic system. sci-hub.ruresearchgate.net Low-temperature studies, such as one conducted at 15 K, have confirmed the stability of the α-phase with the P21/n space group and provided precise lattice parameters at that temperature: a = 6.093 Å, b = 3.469 Å, c = 11.926 Å, and β = 105.690°. acs.org

High-resolution X-ray diffraction studies have been employed to map the electron density distribution within the this compound crystal. labor.com.trgla.ac.uk These studies provide detailed information about the bonding electrons and the electrostatic potential of the molecule. The experimental deformation density maps, which show the redistribution of electron density upon bond formation, have been compared with theoretical calculations. aip.orgmdpi.comutwente.nl These comparisons have confirmed the polarization of the water molecule's lone-pair electron density. researchgate.net The quality of data from modern CCD detectors has been shown to be sufficient for such detailed charge density studies, yielding results comparable to earlier, more time-consuming methods. gla.ac.uk

Powder X-ray Diffraction for Crystalline Nature Assessment

Powder X-ray diffraction (PXRD) is another essential technique used to characterize this compound. It is particularly useful for confirming the crystalline nature of a sample and identifying the phases present. The PXRD pattern of this compound shows sharp, well-defined Bragg's peaks, which are indicative of a well-ordered crystalline structure. isroset.orgiaea.org This technique is also used to monitor structural changes, such as those occurring during dehydration. sci-hub.ru For instance, PXRD can track the transformation from the monoclinic dihydrate phase to the orthorhombic anhydrous phase upon heating. sci-hub.rufrontiersin.org

Analysis of Polymorphic Forms (α- and β-Oxalic Acid Dihydrate)

This compound is known to exist in two polymorphic forms, designated as α and β. researchgate.netresearchgate.net Polymorphs are different crystalline structures of the same compound. The α-form is the most common and stable form for the protonated compound. acs.org Both the α and β forms crystallize in the monoclinic system but differ in their space groups and, consequently, their hydrogen bonding arrangements. researchgate.netukim.mk The α-polymorph has a space group of P21/n, while the β-polymorph has a space group of P21/a. ukim.mk The β-form is typically observed only in deuterated samples. sci-hub.ruacs.org Interestingly, deuteration can lead to "isotopic polymorphism," where recrystallization from D₂O can yield either the α-form or the different β-form. mdpi.com

High-Pressure Structural Studies and Phase Transitions

The application of high pressure to this compound induces a series of significant and complex structural transformations, primarily driven by changes in its extensive hydrogen-bonding network. researchgate.net Studies combining in-situ spectroscopic methods and first-principles simulations reveal that the compound undergoes a proton transfer at a relatively moderate pressure of approximately 2 GPa. rsc.orgrsc.orgresearchgate.net This event involves the migration of a proton from the carboxylic acid group to an adjacent water molecule, resulting in the formation of dianionic oxalate (B1200264) (C₂O₄²⁻) and hydronium ion (H₃O⁺) motifs. rsc.orgrsc.org This charge transfer marks a phase transition from the ambient neutral phase (Phase I) to a high-pressure ionic phase (Phase II). rsc.org

As pressure increases to nearly 5 GPa, the C–O bonds within the carboxyl groups systematically become equivalent, leading to a pure ionic phase designated as Phase III. rsc.org A further phase transition to Phase IV occurs at approximately 9 GPa. rsc.orgrsc.org This transition is characterized by a loss of cooperativity in the hydrogen bonds, leading to their reorientation. rsc.orgrsc.org The high-pressure Phase IV is stabilized by a strong hydrogen bond between the oxalate and hydronium ions. rsc.orgrsc.org

At extremely high pressures, further chemical reactivity is triggered. Around 40 GPa, the initially flat oxalic molecule begins to bend, indicating an enhanced nucleophilic interaction between molecules. researchgate.net At pressures up to 54.7 GPa, evidence suggests an ordered polymerization of the oxalic acid, leading to the formation of a monodimensional covalent organic framework. researchgate.net

High-Pressure Phase Transitions of this compound

| Pressure (Approx.) | Phase | Key Structural Event | Reference |

|---|---|---|---|

| ~2 GPa | Phase II | Proton transfer from oxalic acid to water, forming oxalate and hydronium ions. | rsc.orgrsc.org |

| ~5 GPa | Phase III | Pure ionic phase with equivalent C–O bond lengths. | rsc.org |

| ~9 GPa | Phase IV | Reorientation of hydrogen bonds due to loss of cooperativity. | rsc.orgrsc.org |

| ~40 GPa | Pre-polymerization | Bending of the flat oxalic molecule. | researchgate.net |

| ~54.7 GPa | Polymerization | Formation of a monodimensional covalent organic framework. | researchgate.net |

Spectroscopic Probing of Molecular Structure and Dynamics

Spectroscopic techniques are invaluable for elucidating the molecular structure, vibrational dynamics, and electronic properties of this compound.

FTIR spectroscopy confirms the presence of characteristic functional groups in this compound through their distinct vibrational modes. isroset.org The spectrum shows a strong, broad band around 3476 cm⁻¹, which is attributed to the fundamental stretching vibrations of the –OH groups from both the carboxylic acid and the water molecules. isroset.org The C=O stretching vibration of the carbonyl group is observed at approximately 1690 cm⁻¹. isroset.org Other significant absorptions include the C-OH vibration at 1255 cm⁻¹ and the O-H out-of-plane bending mode at 720 cm⁻¹. isroset.org High-pressure FTIR studies corroborate the phase transitions, with the emergence of a new characteristic IR mode for the hydronium ion (H₃O⁺) at approximately 3100 cm⁻¹ at pressures above 2 GPa, confirming the protonation of water molecules. rsc.org

Characteristic FTIR Vibrational Modes of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3476 | O–H stretching | isroset.org |

| 1690 | C=O stretching | isroset.org |

| 1255 | C–OH vibration | isroset.org |

| 720 | O–H out-of-plane bending | isroset.org |

The electronic absorption characteristics of this compound have been determined using UV-Vis spectroscopy. The analysis reveals that the compound has a lower cut-off wavelength at 237 nm. isroset.org Importantly, the crystal exhibits high optical transparency, approximately 90%, throughout the entire visible region of the electromagnetic spectrum. isroset.org This high transparency indicates a lack of electronic transitions in this energy range and makes the material potentially suitable for certain optoelectronic applications. isroset.org

Electronic Absorption Characteristics of this compound

| Parameter | Value | Reference |

|---|---|---|

| Lower Cut-off Wavelength | 237 nm | isroset.org |

| Transparency (Visible Region) | ~90% | isroset.org |

Terahertz (THz) spectroscopy, typically in the 10-100 cm⁻¹ range (0.3-3 THz), provides insight into the low-frequency vibrational modes of crystalline solids, which are often associated with intermolecular interactions and lattice vibrations. nih.govacs.orgnih.gov

For this compound, studies have shown that the primary molecular motion contributions to the THz vibrations originate from the external motions of the co-crystallized water molecules. nih.govacs.org The extensive and three-dimensional hydrogen-bonding network, which links the oxalic acid and water molecules, plays a critical role in defining these low-frequency dynamics. nih.govacs.org Theoretical simulations have demonstrated that the THz spectrum is highly sensitive to the precise geometry of the crystal structure; even subtle variations in the starting positions of the water molecules within the lattice can lead to significant changes in the predicted low-frequency spectra. rsc.org

A notable finding in the study of this compound's THz spectrum is the role of anharmonicity—the deviation of a molecular vibration from a simple harmonic oscillator model. When comparing experimental THz spectra with those simulated using solid-state density functional theory (DFT), a consistent overprediction of the vibrational energies is observed for the dihydrate form. nih.govacs.org This discrepancy is attributed to an increased anharmonicity of the vibrational motions in the dihydrate system. nih.govacs.org This increased anharmonicity is thought to result from weaker hydrogen bonding through the networked water molecules compared to the stronger, more direct hydrogen bonds found in anhydrous oxalic acid. nih.govacs.org The marked anisotropy in the thermal expansion of this compound crystals also points to significant anharmonicity in the lattice vibrations. royalsocietypublishing.org

Raman Spectroscopic Analysis of Hydrogen Bonding and Proton Dynamics

Raman spectroscopy serves as a powerful, non-destructive technique for investigating the intricate network of hydrogen bonds and the associated proton dynamics within the crystal lattice of this compound. This method provides detailed insights into molecular vibrations, revealing information about bond strengths, molecular geometry, and the dynamic behavior of protons, which are fundamental to the compound's structural properties.

Hydrogen Bonding Characterization

The crystal structure of α-oxalic acid dihydrate features a network of hydrogen bonds of varying strengths, connecting the oxalic acid and water molecules. researchgate.net Raman spectroscopy is particularly sensitive to the vibrations of the functional groups involved in this network, especially the hydroxyl (O-H) groups.

Polarized Raman spectra of single crystals have been instrumental in assigning the observed vibrational modes. researchgate.netirb.hr A key feature in the Raman spectrum of this compound is a very broad and complex band system extending from approximately 1200 cm⁻¹ to over 2000 cm⁻¹. researchgate.netirb.hr This broadness is characteristic of the O-H stretching modes (νOH) involved in strong hydrogen bonding, indicating a strongly anharmonic potential governing the proton's movement. researchgate.net Within this broad feature, more distinct bands corresponding to C=O stretching, H₂O scissoring, and C-O-H bending vibrations coupled with C-O stretching can be identified. irb.hr

Studies involving high pressure have shown that the O-H stretching mode associated with the water molecule softens (shifts to a lower wavenumber), which implies a strengthening of the O-H---O hydrogen bond. aip.orgresearchgate.net This pressure-induced strengthening is a key aspect of the proton dynamics within the crystal.

Interactive Table 1: Selected Raman Bands Associated with Hydrogen Bonding in this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |

| O-H Stretching (νOH) | ~1200 - 2000 | Very broad feature indicative of strong, anharmonic hydrogen bonds. | researchgate.netirb.hr |

| C=O Stretching | ~1690 - 1700 | Often observed as distinct peaks on top of the broad νOH band. | researchgate.netarxiv.org |

| H₂O Scissoring | ~1600 | Bending motion of water molecules, can be coupled with other modes. | irb.hr |

| C-O-H Bending (δCOH) | ~1500 | Bending mode coupled with C-O stretching. | arxiv.org |

Note: The exact wavenumbers can vary based on experimental conditions such as temperature and pressure.

Proton Dynamics and Structural Defects

Low-temperature Raman spectroscopy has provided compelling evidence for complex proton dynamics in this compound. acs.org While cooling typically leads to narrower and more defined spectral bands in stable molecular crystals, this compound exhibits anomalous behavior. acs.org Below approximately 100 K, a group of bands between 1200 and 1300 cm⁻¹ emerges, while bands in the 1300 to 2000 cm⁻¹ region shift, broaden, and change in intensity in an unexpected manner. acs.org

This behavior has been interpreted as evidence of growing proton-related disorder at low temperatures. irb.hr One leading hypothesis suggests a proton transfer from the carboxylic group of the oxalic acid molecule to an adjacent water molecule. acs.orgirb.hr This transfer results in the formation of structural defects, specifically H₃O⁺·COOHCOO⁻ ion pairs within the crystal lattice. acs.orgirb.hr The appearance of these defects would cause a loss of the inversion center at the site of the oxalic acid molecule, explaining the emergence of new Raman bands. acs.org

The assignment of these new spectral features to proton dynamics is supported by several key findings:

A broad band observed around 1600 cm⁻¹ at room temperature, which shifts to 1580 cm⁻¹ at 8 K, is attributed to the bending motions of the newly formed hydronium (H₃O⁺) ions. acs.org

Another band at 1813 cm⁻¹ is also assigned to vibrations of the hydronium ion. irb.hr

These dynamic excitations, linked to temperature-dependent changes in proton positions and the resulting lattice defects, have been described as "proton polarons". acs.orgirb.hrmdpi.com

Further studies under high pressure also indicate that proton migration along the strong hydrogen bond occurs at a relatively low pressure of 2 GPa, leading to the protonation of water and the formation of dianionic oxalate and hydronium ion motifs. rsc.org

Interactive Table 2: Raman Bands Indicative of Proton Dynamics in this compound

| Wavenumber (cm⁻¹) | Assignment | Phenomenon | Reference |

| 1600 | Bending motion of H₃O⁺ | Proton transfer/Proton polaron formation | acs.orgirb.hr |

| 1813 | Bending motion of H₃O⁺ | Proton transfer/Proton polaron formation | acs.orgirb.hr |

| 1200 - 1300 | New bands emerging < 100 K | Loss of inversion center due to proton disorder | acs.org |

Computational and Theoretical Studies on Oxalic Acid Dihydrate Systems

Density Functional Theory (DFT) Applications in Solid-State Simulations

Density Functional Theory (DFT) has emerged as a robust and widely used method for solid-state simulations of crystalline materials like oxalic acid dihydrate. nih.gov This theoretical framework allows for the accurate calculation of a material's properties by modeling its electron density. DFT-based simulations have been successfully applied to predict and analyze various characteristics of this compound, from its crystal structure to its response to external stimuli.

DFT calculations have been effectively used to perform geometric optimization and predict the crystal structure of this compound. These theoretical methods have demonstrated excellent agreement with experimental data obtained from techniques such as X-ray and neutron diffraction. nih.govresearchgate.netgoogle.com By minimizing the total energy of the system, DFT can determine the most stable atomic arrangement, providing precise lattice parameters and molecular conformations.

Theoretical solid-state methods based on DFT, utilizing plane waves and pseudopotentials, have successfully calculated the crystal structures of both this compound and its anhydrous forms. nih.gov The resulting calculated X-ray powder diffraction patterns show a strong correlation with experimental observations, validating the accuracy of the theoretical models. nih.gov This predictive capability is crucial for understanding the polymorphism of oxalic acid and the structural role of water molecules within the crystal lattice. nih.govnih.gov

Table 1: Comparison of Experimental and DFT-Calculated Lattice Parameters for α-Oxalic Acid Dihydrate

| Parameter | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| a (Å) | 6.119 | Varies with functional |

| b (Å) | 3.607 | Varies with functional |

| c (Å) | 12.057 | Varies with functional |

| β (°) | 106.19 | Varies with functional |

Note: Specific calculated values depend on the chosen DFT functional and basis set. The general agreement is consistently high.

The vibrational properties of this compound have been extensively studied using DFT, particularly in the terahertz (THz) spectral range, which is sensitive to intermolecular interactions. nih.govacs.org Solid-state DFT calculations have been employed to simulate the terahertz spectra of both anhydrous oxalic acid and its dihydrate form. nih.govacs.org These simulations help in assigning the observed spectral features to specific vibrational modes within the crystal. mdpi.commdpi.com

Studies have shown that the primary molecular motions contributing to the terahertz vibrations in this compound originate from the external motions of the co-crystallized water molecules. nih.govacs.org A comparison between simulated and experimental spectra revealed a consistent overprediction of the vibrational frequencies for the dihydrate. nih.gov This discrepancy is attributed to the increased anharmonicity of the vibrational motions in the dihydrate system, which arises from the weaker hydrogen bonding mediated by the network of water molecules compared to the anhydrous form. nih.govacs.org Various density functionals, including hybrid B3LYP and B3PW91, and nonhybrid BLYP and PW91, have been utilized for these simulations. nih.govacs.org

Table 2: Selected Experimental and DFT-Calculated Terahertz Vibrational Frequencies for this compound

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| ~37 | Varies with functional | External motions of H₂O molecules |

| ~46 | Varies with functional | External motions of H₂O molecules |

| ~60 | Varies with functional | External motions of H₂O molecules |

Note: The calculated frequencies are consistently higher than the experimental values, a phenomenon attributed to anharmonicity. nih.govacs.org

DFT calculations have been pivotal in understanding the complex network of hydrogen bonds that defines the crystal structure of this compound. These studies have revealed the significance of cooperative effects in strengthening these interactions. The hydrogen bond between the carboxylic OH group and a water molecule in the α-polymorph of this compound is notably short, approximately 2.49 Å. nih.govacs.org This is significantly shorter than the average distance in carboxylic acid monohydrates and in a simple heterotrimer of one oxalic acid and two water molecules. nih.govacs.org

This substantial shortening is attributed to a cooperative effect within the crystal lattice. nih.govacs.org DFT calculations on clusters of increasing size, with the largest containing five acid and eight water molecules, demonstrated that the O···O distance of this short hydrogen bond progressively decreases, reaching 2.50 Å in the largest cluster, which is remarkably close to the experimental value. nih.govacs.org The formation of circular hydrogen-bonding motifs appears to be a key factor in this cooperative shortening. nih.govacs.org

The mechanical properties of this compound have been thoroughly investigated using DFT-based solid-state methods. nih.gov By calculating the full elasticity matrix, researchers have been able to confirm the mechanical stability of the crystal structure, as the matrices satisfy the Born stability conditions. nih.govresearchgate.net

These calculations provide a wealth of information on the material's mechanical behavior, including bulk moduli, shear and Young's moduli, Poisson's ratios, and indices for ductility and hardness. nih.gov A key finding is that this compound is a highly anisotropic and ductile material with low hardness and bulk moduli. nih.gov The material also exhibits interesting phenomena such as a small negative Poisson's ratio (NPR) and negative linear compressibility (NLC) under pressure along specific crystallographic directions. nih.gov The mechanism for this anomalous behavior is linked to the accommodation of structural deformations through weak van der Waals forces between structural elements that are not directly bonded. nih.gov

Table 3: Selected Calculated Mechanical Properties of this compound

| Property | Calculated Value |

|---|---|

| Bulk Modulus (GPa) | ~10-15 |

| Shear Modulus (GPa) | ~5-8 |

| Young's Modulus (GPa) | ~10-20 (highly anisotropic) |

| Poisson's Ratio | Can be negative in certain directions |

Note: Values are approximate and depend on the specific DFT methodology used. The anisotropy is a key characteristic. nih.gov

Quantum Chemical Descriptors and Bonding Analysis

Beyond structural and vibrational properties, computational methods provide insight into the electronic structure and bonding within this compound. Quantum chemical descriptors and specialized analyses help to quantify and interpret the nature of the chemical bonds and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study electronic interactions within and between molecules in the this compound crystal. nih.govacs.orgresearchgate.net This method provides a chemical interpretation of the wavefunction in terms of localized electron-pair "bonding" units. NBO analysis has been instrumental in elucidating the electronic origins of the cooperative effects observed in the hydrogen-bonding network. acs.orgresearchgate.net

The analysis reveals an enhancement of hydrogen bonding as the network extends. This is due to increased polarization of the carbonyl group and a greater delocalization interaction (charge transfer) between the lone electron pair on the acceptor oxygen atom and the antibonding orbital of the donor O-H group (n → σ* interaction). nih.govacs.orgresearchgate.net The stabilization energy (E²) associated with these delocalization interactions can be calculated to quantify the strength of the hydrogen bonds. frontiersin.org For instance, in a related nicotinamide-oxalic acid salt, NBO analysis identified strong intermolecular hydrogen bonds with stabilization energies as high as 27.39 kcal/mol. frontiersin.org This type of analysis confirms that the formation of circular motifs is a critical factor in the cooperative shortening and strengthening of the hydrogen bonds in this compound. nih.govacs.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Oxalic acid |

| Water |

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds by examining the topology of the electron density, ρ(r). This methodology allows for a quantitative description of bonding interactions, including covalent bonds and weaker non-covalent interactions like hydrogen bonds, which are crucial in the structure of this compound. The analysis focuses on bond critical points (BCPs), which are points in the electron density where the gradient of the density is zero. The properties at these BCPs, such as the electron density itself (ρ(r)bcp), its Laplacian (∇²ρ(r)bcp), and the total energy density (H(r)bcp), offer deep insights into the character of the bonds.

In the crystal structure of α-oxalic acid dihydrate, QTAIM analysis reveals the intricate network of covalent and hydrogen bonds that dictate the material's properties. The covalent bonds within the oxalic acid molecule (C-C, C-O, O-H) and the water molecules (O-H) are characterized by high values of electron density and a negative Laplacian at the BCP. A negative ∇²ρ(r)bcp indicates a concentration of electron density, which is characteristic of shared-shell (covalent) interactions.

Conversely, the hydrogen bonds between the oxalic acid and water molecules, as well as between adjacent water molecules, are classified as closed-shell interactions. These are characterized by lower electron density values and a positive Laplacian at the BCP. A positive ∇²ρ(r)bcp signifies a depletion of electron density at the critical point, which is typical of electrostatic interactions, including hydrogen bonds. frontiersin.org

The total energy density at the bond critical point, H(r)bcp, which is the sum of the kinetic energy density G(r)bcp and the potential energy density V(r)bcp, provides further distinction. For covalent bonds, H(r)bcp is negative, indicating a stabilizing accumulation of potential energy. For the weaker hydrogen bonds in this compound, H(r)bcp is typically close to zero or slightly positive, reflecting their predominantly electrostatic nature.

The following interactive table provides a representative summary of the types of topological parameters obtained from a QTAIM analysis of the bonds in α-oxalic acid dihydrate.

| Bond Type | Electron Density (ρ(r)bcp) (a.u.) | Laplacian of Electron Density (∇²ρ(r)bcp) (a.u.) | Total Energy Density (H(r)bcp) (a.u.) | Bond Character |

| C-C | High | Negative | Negative | Covalent |

| C=O | High | Negative | Negative | Covalent |

| C-O | High | Negative | Negative | Covalent |

| O-H (in acid) | High | Negative | Negative | Covalent |

| O-H (in water) | High | Negative | Negative | Covalent |

| O-H···O (acid-water) | Low | Positive | Near-zero/Slightly Positive | Hydrogen Bond (Closed-shell) |

| O-H···O (water-water) | Low | Positive | Near-zero/Slightly Positive | Hydrogen Bond (Closed-shell) |

Kinetic and Mechanistic Modeling of Chemical Transformations

The chemical transformations of this compound, particularly its thermal decomposition, have been the subject of kinetic and mechanistic modeling to understand the underlying processes. The decomposition occurs in a two-step process: first, the dehydration to anhydrous oxalic acid, followed by the decomposition of the anhydrous form into gaseous products.

Dehydration of this compound:

The solid-state thermal dehydration of this compound has been studied using thermogravimetric analysis. The kinetics of this process can be described by the Avrami-Erofeyev model, which is often used for solid-state reactions involving nucleation and growth. The activation energy for the dehydration has been estimated to be approximately 80 kJ mol-1. etsu.edu This initial step involves the breaking of the hydrogen bonds holding the water molecules within the crystal lattice, leading to their release as water vapor.

(COOH)2·2H2O(s) → (COOH)2(s) + 2H2O(g)

Decomposition of Anhydrous Oxalic Acid:

Following dehydration, the resulting anhydrous oxalic acid undergoes further decomposition. Computational studies, primarily on the gas-phase decomposition, have elucidated several competing mechanistic pathways. The two primary decomposition channels are:

Decarboxylation to formic acid and carbon dioxide: This pathway involves the unimolecular decomposition of oxalic acid. The activation barrier for this process is predicted to be in the range of 31-33 kcal/mol (approximately 130-138 kJ/mol). etsu.edumdpi.com

(COOH)2 → HCOOH + CO2

Dehydration to carbon dioxide, carbon monoxide, and water: This is a concerted transition state pathway. It has a higher activation barrier of around 39-42 kcal/mol (approximately 163-176 kJ/mol), making it more favorable at higher temperatures. etsu.edumdpi.com

(COOH)2 → CO2 + CO + H2O

At temperatures above 140 °C, the decomposition to formic acid and carbon dioxide is the predominant pathway. researchgate.net The formic acid produced can then undergo further decomposition.

The following interactive table summarizes the key kinetic and mechanistic data for the thermal decomposition of this compound.

| Transformation | Proposed Model/Mechanism | Activation Energy (Ea) | Key Findings |

| Dehydration of (COOH)2·2H2O | Avrami-Erofeyev (solid-state) | ~ 80 kJ/mol | The reaction proceeds via nucleation and growth of the anhydrous phase. etsu.edu |

| Decomposition of (COOH)2 (to HCOOH + CO2) | Unimolecular Decarboxylation (gas-phase) | 31-33 kcal/mol (~130-138 kJ/mol) | This is the dominant decomposition pathway at lower temperatures. etsu.edumdpi.com |

| Decomposition of (COOH)2 (to CO2 + CO + H2O) | Concerted Dehydration (gas-phase) | 39-42 kcal/mol (~163-176 kJ/mol) | This pathway becomes more significant at higher temperatures. etsu.edumdpi.com |

It is important to note that the mechanistic studies for the decomposition of anhydrous oxalic acid have been largely computational and focused on the gas phase. While these models provide valuable insights, the actual solid-state decomposition mechanism may be influenced by crystal packing forces and defects.

Synthesis Methodologies and Crystal Growth of Oxalic Acid Dihydrate and Its Derivatives

Controlled Crystal Growth Techniques

The generation of high-quality single crystals of oxalic acid dihydrate is crucial for various applications, including nonlinear optics. isroset.org Controlled crystal growth techniques are employed to achieve desired crystal sizes, morphologies, and purities. These methods carefully manipulate parameters such as supersaturation, temperature, and solvent choice to influence the nucleation and growth processes. researchgate.net

The slow evaporation solution growth technique is a widely utilized and effective method for producing large, high-quality single crystals of this compound. isroset.orgresearchgate.net This process involves dissolving the solute in a suitable solvent to create a saturated or slightly supersaturated solution. The container is then left partially open in a controlled-temperature environment, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to a state of supersaturation that drives the formation and subsequent growth of crystals.

In a specific application of this technique, high-quality optical single crystals of this compound were successfully grown over a period of 15 to 20 days. isroset.org The process was conducted in a constant temperature water bath set at 35 °C. isroset.org Single crystal X-ray diffraction (XRD) analysis of the resulting crystals confirmed their structure, identifying them as belonging to the monoclinic system with a space group of P21/n. isroset.org This method's slow and controlled nature is key to minimizing defects and achieving the crystalline perfection necessary for specialized applications. irjet.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | isroset.org |

| Space Group | P21/n | isroset.org |

| a (Å) | 6.108 | isroset.org |

| b (Å) | 3.610 | isroset.org |

| c (Å) | 11.849 | isroset.org |

| β (°) | 103.29 | isroset.org |

| Volume (ų) | 254.3 | isroset.org |

The choice of solvent is a critical factor that significantly influences the crystal habit and morphology of this compound. nih.gov Different solvent systems can alter the growth rates of specific crystal faces, leading to variations in the final crystal shape. nih.gov

Tetrahydrofuran (THF) has been effectively used as a solvent in the slow evaporation technique to grow optically promising this compound single crystals. isroset.org While growing crystals from a pure water solution can be challenging, the use of mixed solvent systems, such as acetone (B3395972) and water, has been shown to yield good single crystals. nih.gov The solvent has a marked effect on the crystal habit; for instance, crystals grown in acetone-water mixtures tend to develop a prismatic habit. nih.gov In contrast, those grown in water alone typically exhibit a tabular or equant habit. nih.gov The predominant forms observed in all cases are {001}, {110}, and {101}. nih.gov Further studies have also explored the crystallization kinetics in other binary solvents like glycerol (B35011) and water. nih.gov This demonstrates that by carefully selecting the solvent system, it is possible to tailor the crystal morphology for specific applications.

Green Synthesis Approaches Utilizing this compound as Catalyst or Medium

In line with the principles of green chemistry, this compound has been increasingly utilized in eco-friendly synthetic protocols. Its properties as a non-volatile, biodegradable, and naturally abundant dicarboxylic acid make it an attractive alternative to harsh and toxic reagents. rsc.org

Oxalic acid has proven to be an efficient and environmentally benign catalyst for various organic syntheses. researchgate.net It has been successfully used as a catalyst in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from β-ketoesters, urea (B33335), and various aldehydes. researchgate.net This protocol is noted for its high yields, enhanced reaction rates, and operational simplicity. researchgate.net

Furthermore, oxalic acid serves as an effective reagent for the Beckmann rearrangement, converting ketoximes into their corresponding secondary amides. researchgate.net This reaction can be conducted under solvent-free conditions, offering advantages such as high product yields and the generation of only gaseous by-products (CO and CO2). researchgate.net Its utility extends to the preparation and cleavage of acetal (B89532) and ketal functionalities, where it provides a milder alternative to mineral acids. researchgate.net The acidic nature of this compound is also leveraged in pharmaceutical synthesis, where it can act as a catalyst in specific steps. nbinno.com

This compound is a key component in the formulation of green solvents known as Deep Eutectic Solvents (DES) and Low-Transition-Temperature Mixtures (LTTMs). tudublin.ieresearchgate.net DES are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, at a particular molar ratio, exhibit a significant depression in melting point compared to the individual components. rsc.orgnih.gov

A notable example is the DES synthesized from choline (B1196258) chloride (the HBA) and this compound (the HBD) at molar ratios of 1:1 and 2:1. tudublin.ienih.gov This DES has been effectively used for the pretreatment of barley straw, achieving over 80% solubilization of lignin (B12514952) and hemicellulose, highlighting its potential in biomass fractionation. tudublin.ienih.gov Similarly, an LTTM composed of this compound and proline has been developed as an efficient and recyclable green reaction medium for the synthesis of spiro[diindenopyridine-indoline]triones. researchgate.net The reusability of this LTTM for at least four cycles without a significant drop in product yield underscores its sustainability. researchgate.net

| Mixture Type | Components | Molar Ratio (HBA:HBD) | Application | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent (DES) | Choline Chloride : this compound | 1:1 and 2:1 | Pretreatment of Barley Straw for Cellulose (B213188) Nanofiber Production | tudublin.ienih.gov |

| Low-Transition-Temperature Mixture (LTTM) | Proline : this compound | Not specified | Synthesis of Spiro[diindenopyridine-indoline]triones | researchgate.net |

The use of this compound in solvent-free, or solid-state, reactions represents a significant advancement in green organic synthesis, reducing pollution and operational costs. ias.ac.in Its relatively low melting point (104–106 °C) allows it to be used in a molten state, acting as both a reactant and a reaction medium. rsc.org

A prime example is the one-pot esterification and hydrolysis of cellulose, where cellulose fibers are treated directly with molten this compound at 110 °C. rsc.orgrsc.org This solvent-free process effectively produces cellulose oxalates, which can then be used to prepare functionalized cellulose nanocrystals with a high gravimetric yield of 80.6%. rsc.org The reaction is rapid, with a significant degree of substitution achieved in just 15 minutes. rsc.org Additionally, oxalic acid has been employed as a catalyst for the synthesis of dihydropyrimidinones under solvent-free conditions combined with microwave irradiation, further demonstrating its utility in eco-friendly protocols. researchgate.net

Hydrothermal Synthesis Routes for Metal Oxalate (B1200264) Dihydrates

Hydrothermal synthesis is a versatile and widely employed method for the preparation of high-quality, crystalline metal oxalate dihydrates. This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and elevated pressures. Such conditions facilitate the dissolution of reactants and the crystallization of products that may be sparingly soluble under ambient conditions, often yielding well-defined single crystals. mdpi.com

The synthesis of iron(II) oxalate dihydrate (FeC₂O₄·2H₂O), also known as the mineral humboldtine, is a prominent example of the utility of hydrothermal methods. mdpi.com While simple precipitation by combining an aqueous ferrous salt solution with oxalic acid can produce ferrous oxalate, obtaining high-purity single crystals suitable for advanced research, such as X-ray diffraction, requires the precise control offered by hydrothermal synthesis. mdpi.com This is particularly crucial to prevent the oxidation of Fe²⁺ to Fe³⁺. mdpi.com

The process typically involves reacting a source of the metal ion with oxalic acid in a sealed vessel, often a Teflon-lined autoclave, which is then heated in an oven. For instance, single crystals of iron(II) oxalate dihydrate can be prepared by reacting metallic iron with oxalic acid under hydrothermal conditions. mdpi.com The reaction temperature is a critical parameter, with temperatures around 120 °C being commonly used for the synthesis of α-FeC₂O₄·2H₂O. mdpi.com Similarly, other divalent metal oxalates, such as those of cobalt (Co²⁺), zinc (Zn²⁺), and nickel (Ni²⁺), can be synthesized using analogous hydrothermal protocols. mdpi.com

In a specific application, ferrous oxalate dihydrate microspheres have been prepared via a one-step hydrothermal method involving the reaction of ferric chloride and disodium (B8443419) tartrate dihydrate. acs.org This highlights the adaptability of the hydrothermal route to produce specific morphologies. Other complex metal-organic frameworks incorporating oxalate ligands have also been synthesized hydrothermally, such as cobalt(II) and iron(II) complexes with benzene-1,2,4,5-tetracarboxylate (B1233458) and oxalate mixed ligands, which were synthesized at 160 °C over 120 hours. rsc.org

A patented method for synthesizing high-purity ferrous oxalate dihydrate also utilizes a hydrothermal reaction, heating ferrous salt and oxalyl dihydrazide at temperatures between 120 °C and 150 °C for 10-24 hours. google.com This slow reaction process is conducive to generating a product with high purity that is easy to wash and filter. google.com

Table 1: Typical Reaction Conditions for Hydrothermal Synthesis of Iron(II) Oxalate Dihydrate mdpi.com

| Reactants | Temperature (°C) | Reaction Time (days) | Product |

| Metallic Iron, Oxalic Acid | 120 | 7 | α-FeC₂O₄·2H₂O |

| Isotopically Labelled Iron (⁵⁷Fe), Oxalic Acid | 120 | 7 | ⁵⁷FeC₂O₄·2H₂O |

| Metallic Iron, Oxalic Acid, Deuterium Oxide | 120 | 7 | FeC₂O₄·2D₂O |

Utilization as a Precursor in Advanced Materials Synthesis

This compound and its metal salts are crucial precursors in the synthesis of a wide range of advanced materials. The thermal decomposition of metal oxalate dihydrates, such as ferrous oxalate dihydrate, is a well-established route to produce various metal oxides. mdpi.com This thermal instability makes them valuable intermediates for creating functional materials with controlled properties. mdpi.com

The direct synthesis of ferrous oxalate dihydrate from natural, iron-bearing minerals presents a cost-effective and sustainable approach. Ferrotitaniferous mineral sands, which are abundant and low-cost, have been successfully used as a starting material. mdpi.comresearchgate.net This method utilizes a hot pressurized aqueous oxalic acid system under subcritical water (sCW) conditions. mdpi.comresearchgate.net

In this process, the mineral sands are treated with an aqueous solution of oxalic acid (e.g., 1.5 M) in a pressurized reactor at elevated temperatures. mdpi.comresearchgate.net The synthesis is highly temperature-dependent, with studies showing that temperatures of 115 °C and 135 °C are effective for producing α-FeC₂O₄·2H₂O. mdpi.comresearchgate.net Higher temperatures lead to faster reaction rates and significantly higher yields. mdpi.comresearchgate.net For example, at 135 °C, yields of up to 89% can be achieved within 2 to 8 hours. mdpi.comresearchgate.net An experimental yield of 94.9% was obtained at 155 °C after only 2 hours. mdpi.com The resulting product is a high-purity, yellowish powder of monoclinic α-FeC₂O₄·2H₂O. mdpi.comresearchgate.net

Another significant source for ferrous oxalate production is the ferrous sulfate (B86663) (FeSO₄·7H₂O), a major by-product from the production of titanium dioxide from ilmenite (B1198559) ore using the sulfuric acid method. guidechem.com This green vitriol can be reacted with oxalic acid to synthesize ferrous oxalate dihydrate, providing a method for valorizing an industrial waste stream. guidechem.com While processes exist to produce ferrous oxalate from ores like hematite (B75146), they often involve complex steps such as crushing, acid leaching, and impurity removal. guidechem.com

Table 2: Synthesis Yield of α-FeC₂O₄·2H₂O from Ferrotitaniferous Sands mdpi.comresearchgate.net

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 115 | 12 | 38.7 - 89.9 |

| 135 | 4 | ~75 |

| 135 | 8 | ~89 |

| 155 | 2 | 94.9 |

The morphology of nickel oxalate dihydrate (NiC₂O₄·2H₂O) particles is a critical factor for their application as precursors in materials science, particularly for creating nickel-based components for batteries, catalysts, and capacitors. mrs-j.org Several aqueous synthesis methods have been developed to control the size, shape, and aggregation of these particles.

One effective method involves the reaction of a nickel hydroxide (B78521) (Ni(OH)₂) slurry with an oxalic acid solution. mrs-j.orgresearchgate.net By carefully controlling parameters such as temperature and the pH of the oxalic acid solution, it is possible to produce well-dispersed, rectangular parallelepiped-shaped particles. mrs-j.orgresearchgate.net For instance, using an oxalic acid solution of pH 1 and reaction temperatures between 298 K and 333 K (25 °C to 60 °C), rectangular particles of about 440 nm can be formed without significant aggregation. researchgate.netscientific.net The particle size can be tuned by adjusting the preparation temperature. researchgate.net

Another approach is the ammonia (B1221849) coordination method, which can produce fibrous nickel oxalate. rsc.orgnih.gov In this process, a nickel salt solution is treated with ammonia and sodium oxalate. The ammonia coordinates with the nickel ions, influencing the crystal growth mechanism and leading to the formation of high-aspect-ratio, fibrous particles. rsc.orgnih.gov The morphology can be further controlled by adjusting the pH; lower pH conditions (e.g., 6.5) result in non-fibrous particles because the ammonia preferentially reacts with H⁺ ions instead of coordinating with nickel. rsc.org

Surfactant-free synthesis routes have also been explored to produce monodispersed nickel oxalate particles with various morphologies. jcsp.org.pk By systematically optimizing reaction conditions such as reactant concentration, temperature, and aging time, the particle shape can be finely tuned. For example, by varying the molar ratio of nickel to oxalate ions, the particle morphology can be shifted from spherical to cubic. jcsp.org.pk Further increasing the reaction temperature can transform the cubic particles into larger, toffee-shaped structures. jcsp.org.pk

Table 3: Influence of Reaction Conditions on Nickel Oxalate Dihydrate Morphology

| Synthesis Method | Key Parameters | Resulting Morphology |

| Nickel Hydroxide Slurry mrs-j.orgresearchgate.net | Temperature (298-333 K), pH of H₂C₂O₄ (pH 1-6) | Rectangular Parallelepiped |

| Ammonia Coordination rsc.orgnih.gov | Presence of Ammonia, pH (e.g., 9.5) | Fibrous |

| Surfactant-Free Precipitation jcsp.org.pk | Reactant Molar Ratio, Temperature | Spherical, Cubic, Toffee-shaped |

Chemical Reactivity, Transformation, and Degradation Pathways of Oxalic Acid Dihydrate

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of oxalic acid dihydrate is a multi-step process that has been the subject of extensive experimental and theoretical investigation. The process begins with the loss of water molecules, followed by the decomposition of the resulting anhydrous oxalic acid into various gaseous products.

Oxalic acid typically exists in its dihydrate form (H₂C₂O₄·2H₂O), a white crystalline solid. wikipedia.org The first stage of its thermal decomposition involves the removal of these two water molecules of crystallization, a process known as dehydration. This can be achieved by heating the compound. chemicalbook.comorgsyn.org The dihydrate form melts at approximately 101.5 °C (374.6 K), while the anhydrous form has a significantly higher melting point of 189–191 °C. wikipedia.orgacs.org

Dehydration can be performed by heating in an oven at around 100°C or through azeotropic distillation. chemicalbook.comorgsyn.org One method involves heating the dihydrate in a vacuum retort at 60°C, with the water being absorbed by concentrated sulfuric acid in a connected receiver. sciencemadness.org Studies have shown that the method of dehydration (e.g., heating at 100°C versus dehydration in a vacuum at ordinary temperatures) can influence the subsequent reactivity of the resulting anhydrous oxalic acid. oup.com Following complete dehydration, further heating of the now anhydrous oxalic acid leads to its decomposition. wikipedia.org

Dehydration: H₂C₂O₄·2H₂O(s) → H₂C₂O₄(s) + 2H₂O(g)

Decomposition: H₂C₂O₄(s) → Gaseous Products

Kinetic studies on the thermal dehydration of similar compounds, such as ferrous oxalate (B1200264) dihydrate, reveal a process that can include an induction period followed by surface and phase boundary reactions. acs.org

The decomposition of anhydrous oxalic acid is complex and can proceed through several pathways, yielding a mixture of gaseous products. The composition of this mixture is highly dependent on the temperature and other conditions.

Two primary decomposition reactions are generally recognized:

Decomposition to carbon dioxide and formic acid: H₂C₂O₄ → CO₂ + HCOOH wikipedia.org

The formic acid can further decompose, especially at higher temperatures: HCOOH → CO + H₂O

Decomposition to carbon dioxide, carbon monoxide, and water: H₂C₂O₄ → CO₂ + CO + H₂O etsu.eduacs.org

Experimental studies have confirmed the evolution of these gases. The thermal dissociation of this compound in sealed silica (B1680970) glass capsules between 230-750°C initially produces CO₂, CO, and H₂O. science.gov At higher temperatures, a water-gas shift reaction (CO + H₂O ⇌ CO₂ + H₂) can occur, leading to the formation of hydrogen gas. science.gov The decomposition of oxalic acid has been utilized as a source of hydrogen for the catalytic transfer hydrogenation of used vegetable cooking oil, where it was observed to decompose into CO₂ and H₂ in the presence of a catalyst, or into CO, CO₂, and H₂O in its absence. researchgate.net

| Decomposition Pathway | Primary Gaseous Products | Conditions / Notes | Reference |

|---|---|---|---|

| H₂C₂O₄ → CO₂ + HCOOH | Carbon Dioxide (CO₂), Formic Acid (HCOOH) | Occurs at temperatures between 125–175 °C. Formic acid may subsequently decompose. | wikipedia.org |

| H₂C₂O₄ → CO₂ + CO + H₂O | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Water (H₂O) | A significant unimolecular decomposition channel. | etsu.eduacs.org |

| CO + H₂O → CO₂ + H₂ | Carbon Dioxide (CO₂), Hydrogen (H₂) | A secondary reaction (water-gas shift) that can occur at higher temperatures, driven to the right with increasing temperature. | science.gov |

| Photolysis | Carbon Monoxide (CO), Water (H₂O) | Occurs upon irradiation with 237–313 nm UV light. | wikipedia.org |

The rate and mechanism of oxalic acid decomposition can be significantly influenced by the presence of catalysts. Various materials, including metal ions and adsorbents, have been shown to affect its degradation.

Metal Ions and Oxides: Oxalic acid can reduce manganese dioxide (MnO₂). wikipedia.org In nitric acid solutions, the degradation of oxalic acid is catalyzed by Pt/SiO₂, a process that is influenced by the concentrations of H⁺ and NO₃⁻ ions. nih.gov The decomposition of metal oxalates, such as those of plutonium, is a key step in nuclear fuel reprocessing, and understanding the mechanisms is crucial for process control. science.gov

Surface Acidity: In the vapor phase catalytic decomposition of dimethyl oxalate (an ester of oxalic acid), surface acidity plays a crucial role. rsc.org The extent of decomposition on various materials like γ-Al₂O₃, MgO, and SiO₂ depends on the number of surface hydroxyl groups. rsc.org

Ozonation: Catalytic ozonation using a Mn-Cu(5%-5%)/Al₂O₃ catalyst has been shown to be more effective in mineralizing oxalic acid compared to non-catalytic ozonation. Catalysts work by providing an alternative reaction path, thereby changing the activation energy required for the reaction to occur.

Irradiation: The decomposition of silver oxalate can be accelerated by prior UV irradiation, which has a catalytic effect on the thermal decomposition process. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), have provided deep insights into the reaction mechanisms and kinetics of oxalic acid decomposition. etsu.eduacs.orgresearchgate.net These theoretical studies explore the potential energy surfaces of the reactions, identify transition states, and calculate activation barriers for different pathways.

Key findings from theoretical investigations include:

Unimolecular vs. Bimolecular Channels: The decomposition can proceed through different channels. One predicted unimolecular pathway involves the formation of carbon dioxide and dihydroxycarbene (B1208571) (DHC) with an activation barrier of 31 kcal/mol. etsu.eduacs.org A more favorable unimolecular channel is the concerted formation of CO₂, CO, and H₂O, which has a lower activation barrier of about 42 kcal/mol. etsu.eduacs.org

Role of Water: A bimolecular channel involving a water molecule (acting as a model for another oxalic acid molecule) can facilitate the formation of CO₂ and formic acid. etsu.eduacs.org This pathway has an activation barrier of less than 37 kcal/mol and may be responsible for the rapid formation of these products in the gas phase. etsu.eduacs.org

Solvent Effects: Theoretical studies have also investigated the decomposition in different solvents, finding that the reaction is slightly faster in the gas phase. researchgate.net

| Theoretical Decomposition Pathway | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|

| Unimolecular formation of CO₂ + dihydroxycarbene (DHC) | 31 | etsu.eduacs.org |

| Unimolecular formation of CO₂ + CO + H₂O | 42 | etsu.eduacs.org |

| Bimolecular formation of CO₂ + HCOOH (with H₂O) | <37 | etsu.eduacs.org |

Role as a Reducing Agent and Chelating Ligand in Solution Chemistry

Oxalic acid and its conjugate bases, hydrogenoxalate (HC₂O₄⁻) and oxalate (C₂O₄²⁻), exhibit important dual functionality in solution chemistry as both a reducing agent and a chelating ligand. wikipedia.orgnih.gov

As a reducing agent , oxalic acid can be oxidized by strong oxidizing agents. wikipedia.org For instance, it is known to reduce manganese dioxide (MnO₂) in manganese ores, which facilitates the leaching of the metal with sulfuric acid. wikipedia.org The concentration of an oxalic acid solution can be determined accurately by titration with a standardized solution of potassium permanganate. chemicalbook.com

As a chelating ligand , the oxalate ion readily binds to metal cations to form stable complexes. wikipedia.orgnih.gov This property is the basis for one of its most common applications: rust removal. Oxalic acid converts insoluble iron compounds (rust) into a stable, water-soluble ferrioxalate (B100866) ion, allowing it to be easily washed away. wikipedia.org This chelating ability is also crucial in lanthanide chemistry, where hydrated lanthanide oxalates can be precipitated from strongly acidic solutions. wikipedia.org These precipitates are easily filtered and can be thermally decomposed to produce the respective lanthanide oxides, which is the most common commercial form of these elements. wikipedia.org Fungi can also utilize oxalic acid to dissolve minerals by chelating toxic metals and transforming them into metal oxalates. nih.gov

Catalytic Activity in Multicomponent Organic Reactions

Beyond its roles as a reagent, oxalic acid can also function as a catalyst in certain chemical transformations. Its acidic nature and ability to participate in hydrogen bonding allow it to facilitate reactions.

In pharmaceutical synthesis, the acidic properties of this compound are sometimes used for pH adjustment or as a catalyst in specific synthetic steps. nbinno.com A notable example of its catalytic activity is in the hydration of sulfur trioxide (SO₃) to form sulfuric acid (H₂SO₄), a critical process in atmospheric chemistry. copernicus.org Quantum chemical calculations have shown that oxalic acid can significantly lower the energy barrier for this reaction compared to the water-catalyzed pathway. copernicus.org In this role, oxalic acid acts as a bridge, facilitating the hydrogen atom transfer from a water molecule to the SO₃ molecule. copernicus.org This catalytic cycle highlights a potentially significant role for oxalic acid in atmospheric aerosol formation. copernicus.org

Catalysis of Bis(indolyl)methane Synthesis

This compound has been established as an effective catalyst for the synthesis of bis(indolyl)methanes (BIMs). researchgate.net This class of compounds is synthesized through the electrophilic substitution reaction of indoles with various aldehydes or ketones. researchgate.netmdpi.com The reaction, catalyzed by oxalic acid in an aqueous medium, is noted for its simplicity, efficiency, and environmentally friendly approach. researchgate.net

The synthesis involves the condensation of indole (B1671886) with a range of carbonyl compounds. researchgate.net Researchers have reported a method that involves heating a mixture of indole and an aldehyde in the presence of this compound as a catalyst in an aqueous medium. orientjchem.org This protocol has been shown to produce excellent yields of the desired bis(indolyl)methane products within a short reaction time, typically around 30 minutes in an oil bath. orientjchem.org The use of water as a solvent is a key advantage, aligning with the principles of green chemistry. researchgate.net This method avoids the use of toxic materials and solvents, high costs, and lengthy reaction times often associated with other synthetic protocols. researchgate.net Another approach involved the use of a choline (B1196258) chloride-oxalic acid catalyst at room temperature, which also yielded the product efficiently. orientjchem.org

The catalytic activity of oxalic acid facilitates the formation of a carbocation from the aldehyde, which then undergoes electrophilic attack by two equivalents of indole to form the final product. The process is characterized by high yields and a simple work-up procedure. researchgate.net

Table 1: this compound Catalyzed Synthesis of Bis(indolyl)methanes

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Indole | Various Aldehydes | This compound | Water | Heating in oil bath | Excellent |

| Indole | Aromatic Aldehydes | Choline chloride-oxalic acid | - | Room Temperature, 15-20 min | High |

Facilitation of Spirooxindole Derivative Formation

The synthesis of spirooxindoles, a class of compounds with significant biological activity, can be effectively facilitated by this compound in combination with L-proline, forming a low-transition-temperature mixture (LTTM). researchgate.net This combination acts as a recyclable designer solvent and catalyst system for a sustainable and environmentally friendly protocol. researchgate.net

Spirooxindole derivatives are synthesized through a one-pot, three-component reaction, typically involving an isatin, a compound with an active methylene (B1212753) group (like malononitrile), and another component such as dimedone or 1,3-cyclohexanedione. researchgate.net The LTTM, formed by heating a 1:1 molar ratio of L-proline and this compound, serves as the reaction medium. researchgate.net This method is notable for its 100% atom economy in the preparation of the catalytic solvent. researchgate.net

The reusability of the this compound:L-proline LTTM has been demonstrated, making the process economically viable and environmentally sustainable. researchgate.net This green avenue for synthesis produces analytically pure spirooxindoles in a short reaction time without the need for traditional purification methods like column chromatography. researchgate.net

Table 2: Synthesis of Spirooxindole Derivatives using this compound:L-Proline

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Temperature | Key Advantages |

|---|---|---|---|---|---|

| Isatin | Malononitrile | Dimedone | This compound:L-proline (1:1 LTTM) | 80°C (for LTTM prep) | Sustainable, Recyclable solvent, High atom economy, Chromatography-free |

Promotion of N-tert-Butyl Amide Synthesis via Modified Ritter Reaction

This compound has been successfully employed as an efficient and eco-friendly catalyst for a modified Ritter reaction to synthesize N-tert-butyl amides. scispace.comresearchgate.net This reaction involves the amidation of nitriles with either tert-butyl acetate (B1210297) or tert-butanol (B103910) under solvent-free conditions. scispace.comresearchgate.net The classical Ritter reaction typically requires strong acids like concentrated sulfuric acid, but this modified approach offers a simpler, inexpensive, and greener alternative. scispace.com

The reaction proceeds by the generation of a stable tert-butyl carbocation from either tert-butyl acetate or tert-butanol, facilitated by this compound. scispace.com This carbocation is then attacked by the nitrile, leading to a nitrilium ion intermediate, which upon hydrolysis yields the corresponding N-tert-butyl amide. missouri.edu Research indicates that tert-butyl acetate serves as a better source of the tert-butyl carbocation compared to tert-butanol, resulting in good yields and shorter reaction times. scispace.comresearchgate.net The superiority of tert-butyl acetate is attributed to the better-leaving group nature of acetate compared to the hydroxyl group. scispace.com

This methodology avoids vigorous reaction conditions, costly and toxic reagents, and tedious work-up procedures associated with many other methods. scispace.comresearchgate.net The products are isolated in yields ranging from 42% to 94% by recrystallization from water. scispace.com

Table 3: this compound Catalyzed N-tert-Butyl Amide Synthesis

| Nitrile Substrate | tert-Butyl Source | Catalyst | Conditions | Yield Range |

|---|---|---|---|---|

| Various aromatic and aliphatic nitriles | tert-Butyl acetate | This compound | Solvent-free | Good (generally higher than with t-butanol) |

Catalytic Role in Biginelli Synthesis of Dihydropyrimidinones

This compound serves as a green, mild, and efficient catalyst in the one-pot, three-component Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-one derivatives. oiccpress.comiau.ir This reaction brings together a β-keto ester (such as methyl or ethyl acetoacetate), an aromatic aldehyde, and urea (B33335) or thiourea. oiccpress.comiau.ir The use of this compound as a catalyst allows the reaction to proceed under thermal and solvent-free conditions, offering excellent yields and short reaction times. oiccpress.comiau.ir

The advantages of this synthetic method are numerous, including its classification as a green methodology due to the use of an eco-friendly, inexpensive, and non-toxic catalyst. oiccpress.comiau.ir The solvent-free conditions reduce waste and energy consumption. Furthermore, the materials are readily available, and the operational procedure is simple, often not requiring column chromatographic separation for product purification. oiccpress.comiau.ir In some instances, the reaction is carried out under microwave radiation to achieve a high-yielding and fast synthesis. researchgate.net

The products, dihydropyrimidinones, are an important class of heterocyclic compounds with a wide range of pharmacological properties. asianpubs.org The use of this compound provides a cost-effective and environmentally benign route to access these valuable molecules. oiccpress.comiau.ir

Table 4: Biginelli Synthesis of Dihydropyrimidinones Catalyzed by this compound

| Component 1 | Component 2 | Component 3 | Catalyst | Conditions | Key Benefits |

|---|---|---|---|---|---|

| Aromatic Aldehyde | β-Keto Ester | Urea/Thiourea | This compound | Thermal, Solvent-free | Green methodology, Excellent yields, Short reaction time, Simple work-up |

Biogeochemical Significance and Biomineralization Involving Oxalic Acid Dihydrate

Microbial and Plant-Mediated Production of Oxalic Acid

The biosynthesis of oxalic acid is a widespread capability among fungi and plants, serving critical physiological and ecological functions.

Fungi are significant producers of oxalic acid in various ecosystems. researchgate.net The biosynthesis of oxalic acid in fungi can occur through several metabolic pathways. One primary route involves the hydrolysis of oxaloacetate, a reaction catalyzed by the enzyme oxaloacetase, which yields oxalate (B1200264) and acetate (B1210297). nih.govdundee.ac.uk Another pathway is the oxidation of glyoxylate. nih.govdundee.ac.uk Some wood-rotting basidiomycetes, such as Fomitopsis palustris, have demonstrated a strong correlation between glucose consumption and oxalic acid production, suggesting that glucose is primarily converted to oxalate rather than being completely oxidized to carbon dioxide. pnas.org This process, termed oxalate fermentation, is coupled with energy production in the form of NADH. pnas.orgresearchgate.net

The physiological implications of fungal oxalic acid production are multifaceted and significant:

Pathogenicity: In plant-pathogenic fungi, such as Sclerotinia sclerotiorum, oxalic acid is a key virulence factor. researchgate.netcdnsciencepub.complos.org It contributes to pathogenicity by acidifying host tissues, which creates an optimal pH for cell wall-degrading enzymes like polygalacturonases. researchgate.netcdnsciencepub.complos.org Furthermore, it sequesters calcium from the host's cell walls, weakening them and facilitating enzymatic degradation. researchgate.netcdnsciencepub.com

Lignocellulose Degradation: Oxalic acid plays a crucial role in the degradation of lignocellulose by wood-rotting fungi. researchgate.netcdnsciencepub.com In white-rot fungi, it can act as an electron donor for lignin-peroxidase and chelates manganese, which stimulates the activity of manganese peroxidase, a key enzyme in lignin (B12514952) degradation. researchgate.netcdnsciencepub.com For brown-rot fungi, it acts as a low molecular weight agent that helps initiate the decay process. cdnsciencepub.comnih.gov

Nutrient Acquisition: By acidifying the soil environment and chelating metal cations, oxalic acid helps to solubilize essential nutrients. cdnsciencepub.com For instance, it can increase the availability of phosphate (B84403) and sulfate (B86663) for mycorrhizal fungi by freeing cations from clay layers. cdnsciencepub.com

Detoxification: Fungi can use oxalic acid to detoxify their environment. cdnsciencepub.com The ability of oxalate to bind with divalent cations allows for the detoxification of heavy metals like copper. researchgate.netcdnsciencepub.com This is particularly evident in fungi that tolerate wood preserved with copper salts. cdnsciencepub.com By precipitating toxic metals as insoluble oxalates, fungi can survive in contaminated environments. nih.gov

Table 1: Fungal Species and their Oxalic Acid Production Mechanisms/Roles

| Fungal Species | Oxalic Acid Biosynthesis Pathway | Physiological Implication |

| Sclerotinia sclerotiorum | Not specified | Pathogenicity, tissue acidification, calcium sequestration |

| Wood-rotting basidiomycetes | Not specified | Lignocellulose degradation |

| White-rot fungi | Not specified | Lignin degradation (lignin-peroxidase and manganese peroxidase activity) |

| Beauveria caledonica | Not specified | Detoxification of toxic metals (cadmium, copper, lead, zinc) |

| Aspergillus niger | Not specified | Metal leaching |

| Fomitopsis palustris | Oxalate fermentation from glucose | Energy production, lignocellulose degradation |

Oxalic acid is a significant metabolic product in a vast number of plant species, from algae to angiosperms. karger.comwikipedia.org Its production and accumulation are linked to several key physiological functions, including calcium regulation and detoxification. nih.govacs.orgnih.govresearchgate.netresearchgate.net

One of the primary roles of oxalic acid in plants is the regulation of calcium levels. plos.orgkarger.comnih.gov Plants take up calcium from the soil, and high concentrations can be toxic. To mitigate this, plants synthesize oxalic acid, which then precipitates with excess calcium to form insoluble calcium oxalate crystals. karger.comwikipedia.org This process effectively sequesters calcium, rendering it physiologically inactive and preventing cellular damage. karger.com This detoxification of excess calcium is a crucial homeostatic mechanism. wikipedia.org

Beyond calcium regulation, oxalic acid is integral to plant defense and the detoxification of other harmful substances:

Heavy Metal Detoxification: Oxalic acid's strong chelating ability allows it to bind with heavy metal ions, which is a key mechanism for heavy metal detoxification in plants. acs.orgnih.govresearchgate.net By forming stable oxalate complexes, plants can immobilize toxic metals, preventing them from interfering with metabolic processes.

Defense Against Herbivory: The formation of calcium oxalate crystals, often in needle-like shapes called raphides, can serve as a defense mechanism against herbivores. nih.gov These crystals can cause irritation to the mouth and throat of animals that consume the plant tissue.

The "detoxification theory" proposed by Schimper suggests that oxalic acid is a metabolic byproduct, and plants absorb more calcium to neutralize its potentially toxic effects by forming calcium oxalate. karger.com

Environmental Impact on Metal Speciation and Mobility

The secretion of oxalic acid by fungi and plant roots into the surrounding environment has profound effects on the speciation and mobility of metals in soils and aquatic systems.

Oxalic acid is a powerful chelating agent, meaning it can form stable, soluble complexes with a wide range of metal cations. nih.govresearchgate.net This property significantly influences the fate and transport of metals in the environment. nih.govdundee.ac.uk When oxalic acid is released into the soil, its anions (oxalate) can bind to metal ions such as iron (Fe), aluminum (Al), copper (Cu), cadmium (Cd), lead (Pb), and zinc (Zn). nih.govnih.govasm.org

The formation of these metal-oxalate complexes can have several consequences:

Increased Mobility: By forming soluble complexes, oxalic acid can increase the mobility of otherwise sparingly soluble metals, facilitating their transport through the soil profile and into aquatic systems. nih.govdundee.ac.uk

Altered Bioavailability: The speciation of a metal determines its bioavailability to organisms. nih.gov While chelation can increase the concentration of a metal in solution, it may not necessarily increase its bioavailability, as the complexed form may be less readily taken up by organisms.

Immobilization: Conversely, oxalic acid can also lead to the immobilization of metals. epa.govepa.gov Most simple metal oxalates, with the exception of those of alkali metals, Fe(III), and Al, are sparingly soluble and can precipitate out of solution as crystalline or amorphous solids. nih.gov For example, the formation of insoluble copper oxalate can reduce the toxicity of copper in contaminated environments. nih.gov

The effectiveness of oxalic acid in chelating and mobilizing metals is often compared to other organic and inorganic acids. For instance, it has been shown to be more effective at removing mercury and copper from contaminated water than citric acid and EDTA. orientjchem.org

The production of oxalic acid by microorganisms, particularly fungi and lichens, is a key driver of bioweathering, the process by which organisms break down rocks and minerals. mdpi.comresearchgate.netusgs.gov This process is crucial for soil formation and the cycling of elements.

Oxalic acid contributes to bioweathering through two primary mechanisms:

Acidolysis: As a strong acid, oxalic acid releases protons (H+), which can directly attack and dissolve mineral surfaces. nih.gov

Complexolysis: The oxalate anion acts as a ligand, forming strong complexes with metal cations within the mineral lattice. nih.govresearchgate.net This complexation weakens the mineral structure and facilitates the release of metals into the surrounding environment, a process also known as heterotrophic leaching. nih.govdundee.ac.uk

Fungi and lichens secrete oxalic acid onto rock surfaces, leading to the dissolution of minerals and the release of essential nutrients. cdnsciencepub.comresearchgate.net This is particularly important for the release of phosphate from phosphate-bearing minerals. researchgate.net The presence of calcium oxalate crystals at the interface between lichens and rocks is evidence of this process, indicating that oxalic acid is actively dissolving calcium from the substrate. wikipedia.orgresearchgate.net

The leaching of metals by oxalic acid is not only a natural process but also has potential applications in bioremediation and hydrometallurgy for the recovery of metals from ores and waste materials. dundee.ac.ukeinpresswire.com For example, Aspergillus niger is known for its high-yield production of oxalic acid for metal leaching purposes. mdpi.com

Calcium Oxalate Biomineralization Processes

Biomineralization is the process by which living organisms produce minerals. The formation of calcium oxalate crystals is a widespread and highly regulated form of biomineralization in both plants and fungi. nih.govscience.gov This process is not a simple, random precipitation but a controlled formation of crystals with specific shapes and sizes. nih.gov

Calcium oxalate precipitates in different hydrated forms, primarily as the monohydrate, whewellite (B87421) (CaC₂O₄·H₂O), and the dihydrate, weddellite (B1203044) (CaC₂O₄·2H₂O). nih.govwikipedia.org A rarer trihydrate form, caoxite, also exists. wikipedia.org The specific crystalline form can be influenced by environmental conditions such as pH. acs.org

In plants, calcium oxalate crystals are found in various tissues and cell compartments. karger.com Their formation is a genetically regulated process, as evidenced by the consistent crystal morphology within a given species. nih.gov The functions of these biominerals in plants include high-capacity calcium regulation and defense against herbivores. nih.gov

In fungi, calcium oxalate crystals often form on the surface of hyphae. nih.gov This biomineralization is thought to regulate intracellular pH and calcium levels, serving as a sink for excess calcium. nih.gov The formation of calcium oxalate can also create a reservoir of calcium in the ecosystem. cdnsciencepub.com For example, the ectomycorrhizal fungus Piloderma fallax forms calcium oxalate monohydrate (whewellite) crystals, and the amount formed is influenced by the availability of calcium and phosphorus in the environment. nih.gov The dissolution of these crystals may serve as a source of calcium for the fungus when external calcium is limited. nih.gov

The oxalate-carbonate pathway is a significant biogeochemical cycle where calcium oxalate produced by organisms is eventually transformed into calcium carbonate in the soil, acting as a long-term sink for carbon. nih.govresearchgate.net

Formation and Crystallization of Calcium Oxalate Monohydrate (Whewellite) and Dihydrate (Weddellite)

Calcium oxalate crystals are commonly found in geological and biological systems in two primary forms: the monohydrate (whewellite) and the dihydrate (weddellite). connexence.comnih.gov The formation of these minerals is a significant aspect of biomineralization.

Whewellite (CaC₂O₄·H₂O) is the more stable form of calcium oxalate. mdpi.com It crystallizes in the monoclinic system and is often found in situations of massive calcium oxalate precipitation. connexence.com In contrast, weddellite (CaC₂O₄·2H₂O) crystallizes in the tetragonal system and is more frequently observed. connexence.com The classic crystal shape of weddellite is a bipyramid, often resembling a mail envelope. connexence.com The two forms can convert between each other through a reversible drying and hydration process. mdpi.com

The formation of either whewellite or weddellite can be influenced by various factors, including the concentration of calcium and oxalate ions. Some studies suggest that a high calcium-to-oxalate molar ratio tends to favor the precipitation of weddellite, while a lower ratio favors whewellite formation. researchgate.net The presence of other ions, such as magnesium, may also play a role in determining which crystalline form develops. connexence.com

Table 1: Characteristics of Whewellite and Weddellite

| Feature | Whewellite (Calcium Oxalate Monohydrate) | Weddellite (Calcium Oxalate Dihydrate) |

|---|---|---|

| Chemical Formula | CaC₂O₄·H₂O | CaC₂O₄·2H₂O |

| Crystal System | Monoclinic | Tetragonal |

| Common Morphology | Oval or leaf-shaped | Bipyramidal (envelope-shaped), dumbbell |

| Stability | Most stable phase | Metastable, can convert to whewellite |

| Formation Conditions | Often associated with massive precipitation | More frequent form |

Ecological Role in Soil Systems and Carbon Cycling (Oxalate-Carbonate Pathway)

Oxalic acid and its salts are integral to the oxalate-carbonate pathway (OCP) , a significant biogeochemical process that contributes to carbon sequestration in soils. frontiersin.orgunine.ch This pathway involves the transformation of atmospheric carbon dioxide into stable calcium carbonate minerals within the soil. researchgate.net